
S-(5-Nitro-2-benzyloxy)phenyl-N-tert-butyloxycarbonyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína: es un compuesto bioquímico con la fórmula molecular C21H24N2O7S y un peso molecular de 448,49 g/mol . Este compuesto se utiliza principalmente en la investigación proteómica y no está destinado al uso diagnóstico o terapéutico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína implica varios pasos, incluida la protección de grupos funcionales, la nitración y las reacciones de acoplamiento. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y normalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con pasos adicionales para la purificación y el control de calidad para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo benciloxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Gas hidrógeno, paladio sobre carbono, borohidruro de sodio.
Nucleófilos: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce un derivado amino, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Investigación proteómica: Se utiliza como herramienta bioquímica para estudiar las interacciones y funciones de las proteínas.
Química medicinal: Los investigadores utilizan este compuesto para desarrollar y probar nuevos agentes terapéuticos.
Estudios biológicos: Se utiliza para investigar procesos celulares y mecanismos moleculares.
Aplicaciones industriales: El compuesto puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína implica su interacción con objetivos y vías moleculares específicas. El grupo nitro y el grupo benciloxi juegan un papel crucial en su actividad bioquímica. El compuesto puede interactuar con proteínas y enzimas, afectando su función y actividad .
Comparación Con Compuestos Similares
Compuestos Similares
- Éster bencílico de S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteinil-glicina
- S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteinil-glicina
Unicidad
S-(5-Nitro-2-benciloxi)fenil-N-terc-butoxicarbonil-L-cisteína es única debido a sus grupos funcionales específicos, que confieren propiedades bioquímicas distintas. La presencia del grupo nitro y el grupo benciloxi permite interacciones específicas con objetivos moleculares, lo que lo hace valioso para aplicaciones de investigación .
Propiedades
Fórmula molecular |
C21H24N2O7S |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C21H24N2O7S/c1-21(2,3)30-20(26)22-16(19(24)25)13-31-18-11-15(23(27)28)9-10-17(18)29-12-14-7-5-4-6-8-14/h4-11,16H,12-13H2,1-3H3,(H,22,26)(H,24,25) |
Clave InChI |
PUQLBTSFUMUQBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


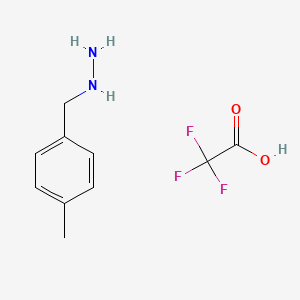
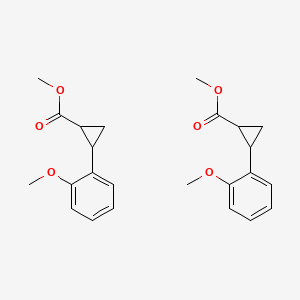
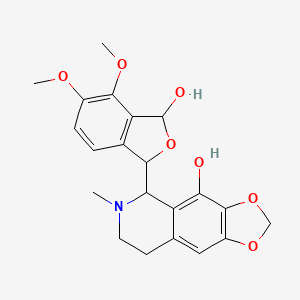
![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
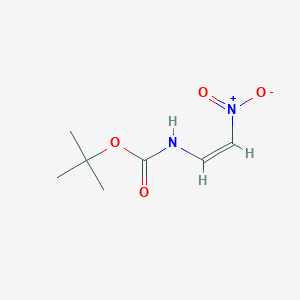
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
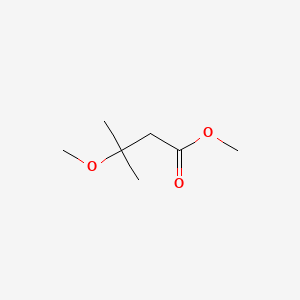

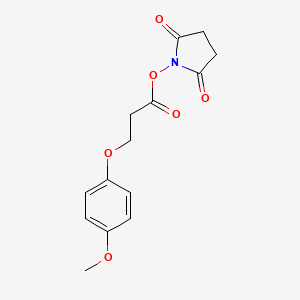

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)


